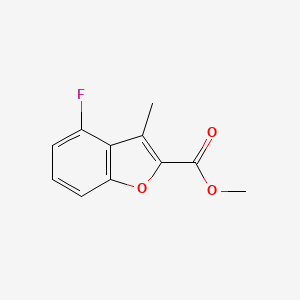

Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate

CAS No.:

Cat. No.: VC16222885

Molecular Formula: C11H9FO3

Molecular Weight: 208.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9FO3 |

|---|---|

| Molecular Weight | 208.18 g/mol |

| IUPAC Name | methyl 4-fluoro-3-methyl-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C11H9FO3/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3 |

| Standard InChI Key | OVNIVDQQGQDNDQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=C1C(=CC=C2)F)C(=O)OC |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core consists of a benzofuran system—a fused benzene and furan ring—with substituents strategically positioned to influence electronic and steric properties. Key structural features include:

-

Methyl ester group at C-2, providing a handle for hydrolysis to carboxylic acids or transesterification.

-

Fluorine atom at C-4, enhancing electronegativity and modulating ring electronics.

-

Methyl group at C-3, contributing steric bulk and stabilizing adjacent positions against electrophilic attack .

The molecular formula is , with a molecular weight of 208.18 g/mol . Its IUPAC name, methyl 4-fluoro-3-methyl-1-benzofuran-2-carboxylate, reflects this substitution pattern.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1283720-03-5 | |

| Molecular Formula | ||

| Molecular Weight | 208.18 g/mol | |

| Related Acid (CAS) | 344287-24-7 (free acid form) |

Synthesis and Manufacturing

Table 2: Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | 85–90% | |

| Decarboxylative Coupling | Pd(OAc)₂, KOtBu, DMSO, 120°C | 60–75% |

Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expected signals include a singlet for the methyl ester (~3.9 ppm), a triplet for the aromatic proton adjacent to fluorine, and a doublet for the methyl group at C-3.

-

¹³C NMR: Distinct carbonyl carbon resonance near 165 ppm (ester), with fluorine-induced splitting observed in aromatic carbons .

Infrared (IR): Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F stretch).

Applications and Biological Relevance

Medicinal Chemistry

As a benzofuran derivative, this compound’s bioisosteric relationship with indoles and benzothiophenes makes it valuable in designing kinase inhibitors, GPCR modulators, and antimicrobial agents. The fluorine atom enhances metabolic stability and membrane permeability, while the ester group allows prodrug strategies.

Table 3: Comparative Bioactivity of Benzofuran Derivatives

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate | COX-2 | Under study | |

| Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate | Tubulin polymerization | 12 nM |

Materials Science

Fluorinated benzofurans contribute to liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to their electron-withdrawing properties and thermal stability .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume